molecular formula C9H9ClO2 B1360280 Methyl 2-chloro-2-phenylacetate CAS No. 7476-66-6

Methyl 2-chloro-2-phenylacetate

Cat. No.: B1360280
CAS No.: 7476-66-6
M. Wt: 184.62 g/mol
InChI Key: XOIOYHPJZJLTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-2-phenylacetate (CAS 7476-66-6) is a versatile ester compound valued in organic synthesis as a building block for more complex molecules. Its molecular formula is C9H9ClO2, with a molecular weight of 184.62 g/mol . This compound serves as a key synthetic intermediate in the production of various pharmaceuticals and agrochemicals . Its structure is particularly valuable in the synthesis of herbicides and fungicides . In pharmaceutical research, α-chlorophenylacetic acid derivatives are recognized as versatile intermediates for Active Pharmaceutical Ingredients (APIs), including in the semi-synthesis of cephalosporin antibiotics and compounds that act on vanilloid receptors (VR1/TRPV1) . The compound should be stored in an inert atmosphere at 2-8°C . It is classified with the signal word "Danger" and hazard statement H314, indicating it causes severe skin burns and eye damage . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-chloro-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIOYHPJZJLTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7476-66-6
Record name Methyl alpha-chlorophenylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007476666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7476-66-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-METHYL ALPHA-CHLOROPHENYLACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Methyl 2 Chloro 2 Phenylacetate and Its Analogs

Conventional Synthetic Routes

Traditional methods for synthesizing methyl 2-chloro-2-phenylacetate often involve straightforward chemical transformations that are well-established in organic chemistry.

Esterification of 2-chloro-2-phenylacetic acid

One of the most direct methods for preparing this compound is through the esterification of 2-chloro-2-phenylacetic acid. mdpi.com This process typically involves reacting the carboxylic acid with methanol (B129727) in the presence of a suitable catalyst. A common approach involves dissolving 2-chloro-2-phenylacetic acid in a mixture of toluene (B28343) and methanol at a reduced temperature, followed by the addition of trimethylsilyldiazomethane (B103560) until a persistent yellow color is observed. mdpi.com The reaction is then stirred at both 0 °C and room temperature to ensure completion. mdpi.com After quenching with acetic acid, the product is isolated with a high yield, appearing as a transparent oil. mdpi.com

ReactantsReagentsSolventTemperatureYield
2-chloro-2-phenylacetic acid, MethanolTrimethylsilyldiazomethane, Acetic acidToluene0 °C to room temperature98% mdpi.com

Reactions involving α,α-dichloroarylmethane derivatives

Another conventional route involves the use of α,α-dichloroarylmethane derivatives. mdpi.com In a specific example, α,α-dichloroarylmethane derivatives undergo electrocarboxylation in the presence of carbon dioxide to yield α-chloroarylacetic acids. mdpi.com These acids can then be esterified to produce the desired this compound derivatives. mdpi.com The electrocarboxylation is carried out in an electrochemical cell with an aluminum anode and a stainless steel cathode, using n-Bu4NBr as an electrolyte in dimethylacetamide (DMA) under a nitrogen atmosphere. mdpi.com

Advanced and Stereoselective Synthesis

Recent advancements in synthetic methodology have focused on the development of stereoselective approaches to afford chiral α-chloroesters, which are important building blocks in medicinal chemistry.

Enantioselective α-Chlorination of Activated Aryl Acetic Acid Esters

The asymmetric α-chlorination of activated aryl acetic acid esters represents a significant step forward in the synthesis of enantiomerically enriched α-chloro compounds. nih.govresearchgate.net This transformation can be achieved with high levels of enantioselectivity using chiral organocatalysts. nih.govresearchgate.net

Chiral isothiourea (ITU) catalysts have proven to be highly effective in the enantioselective α-chlorination of activated aryl acetic acid esters. nih.govresearchgate.net These reactions proceed through the in-situ formation of chiral C1 ammonium (B1175870) enolates. nih.gov The process involves the reaction of an activated ester, such as a pentafluorophenyl ester, with the isothiourea catalyst in the presence of a chlorinating agent like N-chlorosuccinimide (NCS). researchgate.net The resulting α-chlorinated activated ester is then trapped with methanol to yield the stable methyl ester. nih.gov

The choice of isothiourea catalyst and reaction conditions, particularly temperature, significantly influences the enantioselectivity of the reaction. For instance, certain isothiourea catalysts can provide the product with an enantiomeric ratio of up to 99:1. nih.govresearchgate.net Cryogenic conditions are often necessary to suppress epimerization of the reactive catalyst-bound intermediates, which can be prone to racemization, especially in the presence of bases. nih.govacs.org

CatalystChlorinating AgentTrapping AgentTemperatureEnantiomeric Ratio (e.r.)
Isothiourea (ITU)N-chlorosuccinimide (NCS)MethanolCryogenicUp to 99:1 nih.govresearchgate.net

A key development in the isothiourea-catalyzed α-chlorination is the implementation of base-free reaction conditions. nih.govresearchgate.net The absence of an external base is crucial for preventing the epimerization of the product, which can readily occur due to the increased acidity of the α-proton in the chlorinated product. nih.govacs.org Studies have shown that the product can slowly lose its optical purity in the presence of external bases like triethylamine. nih.govacs.org Therefore, carefully optimized, base-free conditions are essential for achieving high levels of enantioselectivity. nih.gov The reaction is best performed at low temperatures, followed by direct trapping of the intermediate to secure the chiral integrity of the final product. nih.govresearchgate.net

The synthesis of this compound, a valuable chemical intermediate, and its related analogs can be achieved through a variety of advanced chemical strategies. These methods range from stereoselective approaches under cryogenic conditions to modern metal-catalyzed and electrochemical techniques. This article details several key synthetic methodologies, focusing on the specific reaction types and starting materials as outlined.

1 Cryogenic Reaction Conditions and Direct Trapping to Prevent Epimerization

The stereochemical integrity of the α-carbon in 2-chloro-2-phenylacetate derivatives is crucial for many of their applications, particularly in pharmaceuticals. Epimerization, the change in configuration at a stereocenter, can occur readily via the formation of a planar enolate intermediate under basic conditions. To circumvent this, cryogenic reaction conditions are employed.

This strategy involves the deprotonation of a suitable precursor, such as methyl phenylacetate (B1230308), using a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at very low temperatures, typically -78 °C. At this temperature, the resulting enolate is kinetically stable and less prone to racemization. The subsequent α-chlorination is achieved by introducing an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), directly into the cold reaction mixture. This "direct trapping" of the enolate ensures that the chlorination happens faster than any competing epimerization process. The rapid and controlled reaction at cryogenic temperatures is key to preserving the desired stereochemistry of the product. While this is a standard and powerful technique for controlling stereochemistry in α-functionalization reactions, specific documented applications for the direct synthesis of enantiomerically pure this compound via this method require careful selection of chiral auxiliaries or catalysts.

2 Metal-Catalyzed Synthesis of this compound

Transition metal catalysis offers powerful and efficient pathways for forming carbon-carbon and carbon-heteroatom bonds. Rhodium and copper catalysts, in particular, have been utilized in reactions that can generate the α-aryl-α-chloro ester scaffold.

1 Rhodium(II)-Catalyzed Approaches

Rhodium catalysts are well-suited for C-H functionalization and carbene transfer reactions. nih.gov A notable approach involves the Rh(III)-catalyzed cascade arylation and chlorination of α-diazocarbonyl compounds. researchgate.netorganic-chemistry.org In this process, an α-diazo ester reacts with an arylboronic acid and a chlorine source like N-chlorosuccinimide (NCS). The rhodium catalyst facilitates the formation of a rhodium-carbene intermediate, which then undergoes arylation followed by chlorination in a single pot. This methodology provides functionalized α-aryl-α-chloro carbonyl compounds in good yields and demonstrates excellent functional group tolerance. researchgate.netorganic-chemistry.org

Computational studies on the reaction of diazoalkanes with 2-phenyl pyridine (B92270) have suggested that rhodium salts are suitable catalysts for a broad range of diazo compounds, leading to selective C-H functionalization. nih.gov While not a direct synthesis from methyl phenylacetate, these rhodium-catalyzed methods represent a state-of-the-art strategy for constructing the core structure of this compound.

3 Electrochemical Carboxylation Techniques for α-Chloroarylacetic Acid Precursors

A highly innovative route to α-chloroarylacetic acids, which are the direct precursors to this compound, is through electrochemical carboxylation. This method has been successfully applied to α,α-dichloroarylmethane derivatives. beilstein-journals.org The process involves the electrochemical reduction of the dichloro-substrate at a cathode in the presence of carbon dioxide.

The proposed mechanism begins with a two-electron reduction of the α,α-dichloroarylmethane derivative to form an α-chloro anion. This anion then acts as a nucleophile, attacking a molecule of CO₂ to yield an α-chlorophenylacetic carboxylate. beilstein-journals.org The reaction is typically carried out in a dry electrochemical cell using a sacrificial aluminum anode and a stainless steel cathode, with a supporting electrolyte such as tetra-n-butylammonium bromide (n-Bu₄NBr). beilstein-journals.org This technique is notable for its high selectivity, as the reduction generally affects only one chlorine atom, providing the desired α-chloroarylacetic acid derivatives with moderate to good yields. beilstein-journals.org The resulting acid can then be easily converted to its methyl ester via standard esterification procedures.

Table 1: Electrochemical Carboxylation of Substituted α,α-Dichlorotoluenes to α-Chloroaryl Acetic Acid Derivatives beilstein-journals.org
Substrate (p-Substituent)Isolated Yield (%)
H45
CF337
F54
Cl44
Br49
CH354

4 Utilizing Methyl Phenylacetate as a Starting Material in Cyclopropanation Sequences

Methyl phenylacetate serves as a versatile starting material for more complex molecular architectures. One important application is its use in cyclopropanation reactions, which proceed via an intermediate called methyl phenyldiazoacetate. The synthesis of this diazo compound begins by treating methyl phenylacetate with p-acetamidobenzenesulfonyl azide (B81097) in the presence of a base.

Once formed, methyl phenyldiazoacetate is a key reagent in rhodium-catalyzed cyclopropanation reactions with various alkenes. The rhodium catalyst activates the diazo compound to form a rhodium-carbene, which then reacts with an olefin to construct the cyclopropane (B1198618) ring. This sequence highlights the utility of methyl phenylacetate as a precursor for generating reactive intermediates capable of participating in sophisticated carbon-carbon bond-forming strategies.

5 Bromination of o-Chlorobenzene Acetic Acid Methyl Esters for Related Intermediates

The synthesis of halogenated intermediates related to the target compound is crucial for developing analogs, such as those used in pharmaceuticals like clopidogrel. A specific example is the α-bromination of o-chlorobenzene acetic acid methyl esters to produce methyl α-bromo-2-chloro-phenylacetate.

Patented procedures describe this transformation using various brominating agents and conditions. rsc.org The reaction typically involves dissolving the methyl o-chlorophenylacetate in a solvent like dichloromethane (B109758) and treating it with a bromine source. The process can be facilitated by light irradiation. rsc.org Different combinations of reagents have been proven effective, demonstrating the robustness of this synthetic step. rsc.org

Table 2: Conditions for the Bromination of Methyl o-chlorophenylacetate rsc.org
Bromine SourceAcid/AdditiveOxidantNotes
Sodium BromideSulfuric Acid (50%)Hydrogen Peroxide (35%)Irradiation with 35W lamp
Potassium BromideSulfuric Acid (50%)Hydrogen Peroxide (16%)Irradiation with 25W lamp
Hydrobromic Acid (30%)-Hydrogen Peroxide (16%)Irradiation with 25W lamp

Green Chemistry Approaches in this compound Synthesis

Traditional methods for the synthesis of α-haloesters often involve hazardous reagents and generate significant waste streams. In contrast, green chemistry seeks to design processes that reduce or eliminate the use and generation of hazardous substances. Key strategies in the green synthesis of this compound include the use of environmentally benign solvents, alternative catalysts, and energy-efficient reaction conditions.

One of the primary routes to this compound involves the esterification of 2-chloro-2-phenylacetic acid with methanol, or the direct chlorination of methyl phenylacetate. Green approaches can be applied to both stages of this synthesis.

Esterification with Green Catalysts:

The esterification of carboxylic acids is a fundamental reaction in organic synthesis. Traditional methods often employ homogeneous mineral acids like sulfuric acid, which are corrosive and lead to difficult and costly separation processes. A greener alternative is the use of solid acid catalysts. These catalysts are non-corrosive, reusable, and easily separated from the reaction mixture, thereby reducing waste and simplifying the purification process.

Research has demonstrated the effectiveness of various solid acid catalysts for esterification reactions. For instance, sulfonated carbon catalysts derived from biomass have shown high catalytic activity in the esterification of palmitic acid, achieving high yields under mild conditions. researchgate.net Similarly, iron-supported zirconium/titanium solid acid catalysts have been successfully used for the synthesis of methyl benzoate (B1203000) and its derivatives, demonstrating good activity and reusability. mdpi.com While specific data for the esterification of 2-chloro-2-phenylacetic acid using these exact catalysts is not extensively documented, the principles are directly applicable. The use of such heterogeneous catalysts would significantly improve the green credentials of the synthesis by eliminating corrosive liquid acids and enabling catalyst recycling.

Table 1: Comparison of Catalysts for Esterification

Catalyst TypeAdvantagesDisadvantagesPotential Application to this compound Synthesis
Homogeneous Mineral Acids (e.g., H₂SO₄)High activityCorrosive, difficult to separate, generates acidic wasteTraditional method, less environmentally friendly
Solid Acid Catalysts (e.g., sulfonated carbons, supported metal oxides)Non-corrosive, reusable, easy separation, reduced waste May have lower activity than homogeneous catalysts in some casesGreener alternative, simplifying purification and reducing environmental impact

Greener Chlorination Methods:

The chlorination of the α-carbon of methyl phenylacetate is a critical step. Traditional chlorinating agents, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), are highly toxic and pose significant handling risks. Green chemistry encourages the use of safer and more environmentally benign halogenating agents.

A promising green alternative is the use of hydrogen peroxide in combination with a halide source. For instance, a combination of hydrobromic acid and hydrogen peroxide has been shown to be an effective system for the bromination of aromatic compounds in environmentally friendly solvents like ethanol (B145695) or even water. researchgate.net This approach is highly atom-economical and avoids the use of harsh brominating agents. The principles of this method can be extended to chlorination, using a chloride source with an oxidant like hydrogen peroxide.

Furthermore, photocatalytic methods offer a green pathway for halogenation. Visible light-induced C-H bromination of benzyl (B1604629) boronic esters using N-bromosuccinimide (NBS) has been demonstrated, proceeding under mild conditions with high efficiency. organic-chemistry.org The application of similar photolytic or photocatalytic methods for the chlorination of methyl phenylacetate could provide a more energy-efficient and selective route to the desired product, minimizing the formation of byproducts.

Solvent-free reaction conditions represent another significant advancement in green synthesis. A patent for the continuous flow, solvent-free synthesis of 4-chloro methyl acetoacetate (B1235776) highlights the potential of this approach. google.com By eliminating the solvent, this method reduces waste, simplifies product isolation, and can lead to improved reaction kinetics. The adoption of a similar solvent-free or continuous flow process for the chlorination of methyl phenylacetate would be a major step towards a more sustainable manufacturing process.

Table 2: Comparison of Chlorination Methods for Methyl Phenylacetate

Chlorination MethodReagentsConditionsGreen Chemistry Advantages
TraditionalCl₂, SO₂Cl₂Often requires harsh conditions and catalysts---
Oxidative Halogenation HCl/H₂O₂ Milder conditions, water as a byproduct Avoids toxic Cl₂, higher atom economy
Photocatalytic Halogenation Light, photocatalyst, mild chlorinating agent Ambient temperature, selective Energy efficient, high selectivity
Solvent-Free Synthesis Reactants only Often elevated temperature, may be in continuous flow No solvent waste, simplified purification

Enzymatic Approaches:

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions (temperature and pH), are highly selective, and are biodegradable. While the direct enzymatic chlorination of methyl phenylacetate is not yet a widely established industrial process, research into halogenating enzymes is a rapidly developing field. nih.govmdpi.com The discovery and engineering of robust halogenases that can selectively chlorinate the α-position of phenylacetic acid derivatives would represent a breakthrough in the green synthesis of this compound.

Reaction Mechanisms and Transformations of Methyl 2 Chloro 2 Phenylacetate

Nucleophilic Substitution Reactions at the α-Carbon

The primary mode of reaction for methyl 2-chloro-2-phenylacetate is nucleophilic substitution, where the chloride ion serves as an effective leaving group. This allows for the introduction of a wide array of functional groups at the benzylic position.

Nitrogen-based nucleophiles readily displace the α-chloro group to form new carbon-nitrogen bonds. For instance, the reaction with sodium azide (B81097) leads to the formation of methyl 2-azido-2-phenylacetate. This transformation is analogous to the synthesis of methyl azidoacetate from methyl bromoacetate, where sodium azide is used to displace the halide. orgsyn.org This reaction provides a pathway to α-azido esters, which are valuable precursors for the synthesis of α-amino acids and other nitrogen-containing compounds.

Similarly, cyclic secondary amines like pyrrolidine (B122466) can act as nucleophiles. The reaction of this compound with pyrrolidine would displace the chloride to yield methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate. This substitution is a direct and efficient method for creating a tertiary amine center at the α-position.

Table 1: Nucleophilic Substitution Reactions
NucleophileProductSignificance
Sodium AzideMethyl 2-azido-2-phenylacetatePrecursor for α-amino acids
PyrrolidineMethyl 2-phenyl-2-(pyrrolidin-1-yl)acetateFormation of α-tertiary amine esters

The structure of this compound is conducive to the synthesis of heterocyclic systems through intramolecular cyclization strategies. A notable example involves a two-step process where the chloroacetate (B1199739) is first reacted with a bifunctional nucleophile. For instance, reacting this compound with methyl 4-aminobutyrate hydrochloride in the presence of a base displaces the chloride. The resulting intermediate, containing both an ester and a secondary amine, can then undergo heat-induced intramolecular cyclization (lactamization) to form methyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate, a derivative of a pyrrolidone. nih.gov This strategy highlights the utility of the compound as a building block for creating more complex, cyclic molecules.

Stereochemical Aspects of Reactions

The chiral center generated in many reactions of this compound makes stereocontrol a critical aspect of its chemistry.

The enolate derived from this compound can participate in aldol (B89426) reactions. Achieving diastereoselectivity in such reactions is often explained by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state. In this model, the stereochemical outcome (syn or anti) is dictated by the geometry (E or Z) of the enolate and the steric interactions between substituents in the transition state. For related substrates, such as those using Evans oxazolidinone chiral auxiliaries, high levels of diastereoselectivity are achieved by directing the approach of the aldehyde to one face of the enolate. This control minimizes steric hindrance in the transition state, leading to the preferential formation of one diastereomer. While specific studies on this compound itself are not detailed, the principles governing diastereoselective aldol reactions of α-halo esters are well-established.

Achieving enantioselectivity in reactions involving α-halo phenylacetate (B1230308) structures is crucial for pharmaceutical synthesis. A key example is the synthesis of methyl (R)-2-chloromandelate, a closely related compound and a vital intermediate for the antiplatelet agent clopidogrel. This is achieved through the enantioselective reduction of the precursor ketone, methyl-2-chlorobenzoylformate, using whole cells of the yeast Saccharomyces cerevisiae. nih.gov This biocatalytic transformation can achieve a high enantiomeric excess (ee) of 96.1% and 100% conversion under optimized conditions, demonstrating the power of enzymatic processes for establishing specific stereochemistry. nih.gov

Table 2: Enantioselective Biocatalytic Reduction
SubstrateCatalystProductEnantiomeric Excess (ee)ConversionReference
Methyl-2-chlorobenzoylformateSaccharomyces cerevisiaeMethyl (R)-2-chloromandelate96.1%100% nih.gov

Catalytic Conversions and Functional Group Modifications

Beyond substitution reactions, the ester and phenyl functionalities of this compound and its parent compound, methyl phenylacetate, allow for a variety of catalytic modifications.

Modern catalytic methods offer efficient pathways for functional group interconversion. For example, a one-pot conversion of esters, including methyl phenylacetate, into their corresponding acetals can be achieved through catalytic hydrosilylation. This reaction uses a triaryl borane (B79455) catalyst and a silane, followed by quenching with an alcohol, to produce acetals in high yields. This process represents a mild and efficient way to modify the ester group into a protected aldehyde equivalent.

Furthermore, palladium-catalyzed carbonylative transformations can be applied to related benzyl (B1604629) substrates. For instance, benzyl acetates can be converted to valuable alkyl arylacetates via palladium-catalyzed carbonylation in the presence of an alcohol. This type of catalytic C-C bond formation highlights advanced methods for modifying the core structure of phenylacetic acid derivatives.

Reduction of the ester group

The ester group of this compound can be reduced using various hydride reagents, leading to either the corresponding aldehyde or alcohol. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce esters to primary alcohols. youtube.comyoutube.com In the case of this compound, this would involve the conversion of the methoxycarbonyl group to a hydroxymethyl group, yielding 2-chloro-2-phenylethan-1-ol. However, the reduction of related α-chloro amides with LiAlH₄ has been shown to be complex, yielding mixtures of products including rearranged amines and amino alcohols, suggesting that the reduction of α-chloro esters may also lead to side products via intermediates like aziridines (in the case of amides) or epoxides. psu.eduresearchgate.netnih.gov

A more controlled reduction can be achieved using diisobutylaluminum hydride (DIBAL-H). At low temperatures, such as -78 °C, DIBAL-H can selectively reduce the ester to an aldehyde, yielding 2-chloro-2-phenylacetaldehyde. rsc.orgreddit.com This transformation is sensitive to stoichiometry; using an excess of DIBAL-H or higher temperatures will lead to over-reduction to the primary alcohol, 2-chloro-2-phenylethan-1-ol. rsc.org

Another modern approach is catalytic hydrosilylation, which converts esters into silyl (B83357) acetals. These intermediates can then be hydrolyzed to yield aldehydes. acs.org This method often employs catalysts like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and various silanes, offering a milder alternative to metal hydrides. acs.orgmdpi.com

ReagentTypical ConditionsPrimary ProductPotential By-product(s)
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, then H₃O⁺ workup2-Chloro-2-phenylethan-1-olRearrangement products
Diisobutylaluminum Hydride (DIBAL-H)Diethyl ether, -78 °C, ~1.05 eq.2-Chloro-2-phenylacetaldehyde2-Chloro-2-phenylethan-1-ol
Diisobutylaluminum Hydride (DIBAL-H)Diethyl ether, >2.0 eq.2-Chloro-2-phenylethan-1-ol-
Catalytic Hydrosilylation (e.g., Silane + B(C₆F₅)₃)Solvent, followed by aqueous workup2-Chloro-2-phenylacetaldehydeOver-reduction products

Oxidation reactions

The α-position of this compound is activated for oxidation. The presence of the chlorine atom makes it a suitable substrate for conversion into an α-keto ester. A prominent method for this transformation is copper-catalyzed oxidation. researchgate.net This reaction typically employs a copper source, such as copper(I) iodide (CuI) or copper(II) oxide (CuO), in the presence of an oxidant like aqueous tert-butyl hydroperoxide (TBHP). researchgate.netmdpi.com The reaction converts the α-chloro-α-phenyl acetate (B1210297) into methyl phenylglyoxylate (B1224774) (methyl benzoylformate). This process provides a practical route to access α-ketoesters from readily available aryl acetates and their halogenated derivatives. researchgate.net

Additionally, photocatalytic methods have been developed for the oxidation of α-aryl halogen derivatives to the corresponding carbonyl compounds. organic-chemistry.org These reactions can proceed under mild conditions, often using natural sunlight and air, with a combination of photocatalysis and organocatalysis to achieve the desired transformation. organic-chemistry.org

Catalyst/Reagent SystemOxidantTypical ConditionsProduct
Copper(II) Oxide (CuO)Aqueous tert-Butyl Hydroperoxide (TBHP)Reflux, no additional solventMethyl phenylglyoxylate
Photocatalyst + OrganocatalystAir (Molecular Oxygen)Sunlight, room temperatureMethyl phenylglyoxylate

Reactions involving cyclopropylideneacetate derivatives

This compound is structurally related to α-chloro-α-cyclopropylideneacetates, which are valuable building blocks in organic synthesis. While direct cyclopropanation of the phenyl ring of this compound is not a typical reaction, the analogous compound, methyl 2-chloro-2-cyclopropylideneacetate, undergoes significant transformations.

Research has shown that methyl 2-chloro-2-cyclopropylideneacetate can participate in domino reactions with amidines. nih.gov This process provides an efficient, one-step synthesis of cyclobutene-annelated pyrimidinones. nih.gov The reaction proceeds through a sequence of nucleophilic attack, ring-opening of the cyclopropylidene moiety, and subsequent cyclization to form a stable bicyclic system. These resulting pyrimidone products can further undergo thermal ring-opening to generate reactive intermediates that participate in cycloaddition reactions. nih.gov

Rearrangement Pathways and By-product Formation

The structure of this compound allows for potential rearrangement reactions, particularly under conditions that favor the formation of a carbocation at the α-carbon. Loss of the chloride ion would generate a secondary benzylic carbocation, which is stabilized by resonance with the adjacent phenyl group. While this cation is relatively stable, rearrangements such as 1,2-hydride or 1,2-alkyl shifts can occur if they lead to a more stable intermediate, although this is less common for already stabilized benzylic cations. libretexts.orglibretexts.orgmasterorganicchemistry.com

More significant rearrangement pathways have been observed in reactions of structurally similar compounds. For instance, the reduction of 2-chloro-N-phenylpropanamide with LiAlH₄ yields not only the expected N-propylaniline but also a significant amount of the rearranged N-isopropylaniline, proceeding through a 2-methyl-N-phenylaziridine intermediate. psu.edunih.gov This suggests that under certain reductive conditions, this compound could potentially form by-products through analogous epoxide intermediates.

By-product formation is also a consideration in the synthesis of the parent compound and its derivatives. For example, during the preparation of clopidogrel, which uses a related α-bromo-o-chlorophenylacetate intermediate, careful control of reaction conditions is necessary to avoid side reactions and ensure high purity. google.com In other reactions involving phenylacetate derivatives, unexpected side products have been identified, such as the formation of methyl 2-(2-acetylphenyl)-2-phenylacetate during a coupling reaction. orgsyn.org Additionally, reactions of α-chloroketones, which can be derived from this ester, may be complicated by competing side reactions like the Favorskii rearrangement if conditions are not optimized. organic-chemistry.org

Applications of Methyl 2 Chloro 2 Phenylacetate in Complex Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The utility of Methyl 2-chloro-2-phenylacetate as a key intermediate is most prominently demonstrated in the pharmaceutical industry, where it serves as a foundational component for the synthesis of a range of therapeutic agents.

Precursor for anticoagulant drugs

While detailed information on the synthesis of a wide array of anticoagulant drugs using this compound is not extensively documented in publicly available literature, its crucial role in the production of the widely used antiplatelet agent, clopidogrel, is well-established.

Synthesis of potential anticancer agents and enzyme inhibitors

The phenylacetic acid scaffold, present in this compound, is a recurring motif in the design of potential anticancer agents. Phenylacetamide derivatives, which can be synthesized from this intermediate, have shown promise as potent anticancer compounds. For instance, various 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their in-vitro cytotoxicity, demonstrating their potential as anticancer agents, particularly against prostate carcinoma cell lines nih.govsemanticscholar.orgnih.gov.

Furthermore, this compound has been identified as a pyrimidine compound with anti-inflammatory effects. It exhibits inhibitory activity against histone deacetylase (HDAC) enzymes. The inhibition of HDACs is a validated strategy in cancer therapy, as these enzymes play a crucial role in the regulation of gene expression. Dysregulation of HDAC activity is often associated with the development of cancer, making HDAC inhibitors a significant class of anticancer drugs.

Building block for antiviral compounds

The structural framework of this compound makes it a potential starting material for the synthesis of various heterocyclic compounds, some of which may possess antiviral properties. Nucleoside analogues are a major class of antiviral drugs, and the phenylacetate (B1230308) moiety could potentially be incorporated into novel nucleoside structures to explore new antiviral activities mdpi.comnih.gov. However, specific examples of commercially significant antiviral compounds directly synthesized from this compound are not widely reported in the available scientific literature.

Intermediate in the synthesis of clopidogrel

One of the most significant applications of this compound is its role as a key intermediate in the industrial synthesis of clopidogrel cymitquimica.com. Clopidogrel is an antiplatelet medication used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease. The synthesis of clopidogrel often involves the reaction of a thienopyridine derivative with an alpha-halo-phenylacetic acid derivative, such as this compound or its bromo-analogue, to form the final active pharmaceutical ingredient nih.govgoogle.com. Several patents detail the processes for preparing clopidogrel and its intermediates, highlighting the importance of compounds like this compound in this process frontiersin.org.

The following table summarizes the key intermediates and reagents in a typical synthesis of Clopidogrel starting from a related compound:

Starting MaterialReagentIntermediateFinal Product
o-chlorophenylacetic acidThionyl chloride, Methanol (B129727)Methyl o-chlorophenylacetateClopidogrel
Methyl o-chlorophenylacetateN-BromosuccinimideMethyl α-bromo-o-chlorophenylacetateClopidogrel
4,5,6,7-tetrahydrothieno[3,2-c]pyridineMethyl α-bromo-o-chlorophenylacetateRacemic ClopidogrelClopidogrel

Role in Agrochemical and Specialty Chemical Production

While the primary focus of this compound's application lies within the pharmaceutical sector, its reactive nature also lends itself to the synthesis of compounds in the agrochemical and specialty chemical industries. A related compound, methyl alpha-bromo-2-chlorophenylacetate, is described as a crucial intermediate for both agricultural chemicals and medicines google.com. Phenylacetic acid derivatives are precursors to certain fungicides and herbicides nih.govnih.gov. The chloro- and phenyl- functionalities of this compound provide synthetic handles for the introduction of various toxophoric groups relevant to agrochemical activity. In the realm of specialty chemicals, this compound can be used in the synthesis of specific polymers and other fine chemicals where a phenylacetic acid moiety is desired rsc.orgnih.gov.

Derivatization for Enhanced Spectroscopic and Chromatographic Analysis

In analytical chemistry, derivatization is a common strategy to improve the detectability and separation of analytes. This compound, being a chiral compound, often requires separation of its enantiomers for pharmaceutical applications. Derivatization with a chiral reagent can convert the enantiomers into diastereomers, which can then be separated using standard chromatographic techniques like HPLC on an achiral stationary phase nih.govtaylorfrancis.comnih.gov.

Furthermore, derivatization can be employed to enhance the compound's response to certain detectors used in chromatography. For instance, introducing a chromophore or fluorophore through derivatization can significantly improve its detection limits in UV-Vis or fluorescence spectroscopy. While specific derivatization protocols for this compound for routine analysis are not extensively detailed in general literature, the principles of ester and halide chemistry allow for a variety of derivatization reactions to be applied for enhanced spectroscopic and chromatographic analysis nih.govnih.gov.

Acetylation and its impact on analytical properties

The introduction of an acetyl group can significantly alter the analytical properties of a molecule, often enhancing its volatility and improving its chromatographic behavior, which is particularly beneficial for gas chromatography-mass spectrometry (GC-MS) analysis. Derivatization of analytes containing hydroxyl or amino groups with a reagent like this compound can lead to the formation of corresponding esters or amides. This transformation can improve the thermal stability of the analyte and introduce specific fragmentation patterns in mass spectrometry, aiding in structural elucidation.

While direct studies detailing the use of this compound specifically as an acetylating agent for analytical derivatization are not prevalent in the reviewed literature, the principles of acylation suggest its potential in this regard. The reaction would involve the displacement of the chlorine atom by a nucleophilic hydroxyl or amino group of the analyte. The resulting derivative would incorporate the methyl phenylacetate moiety, which could influence the retention time in GC and the fragmentation pattern in MS. For instance, the derivatization of polar compounds can decrease their polarity, leading to better resolution and peak shape in GC analysis.

Table 1: Potential Impact of Derivatization with this compound on Analytical Properties

Analytical PropertyPotential ImpactRationale
Volatility IncreasedMasking of polar functional groups (e.g., -OH, -NH2) reduces intermolecular hydrogen bonding.
Thermal Stability IncreasedConversion of labile functional groups to more stable ester or amide linkages.
ChromatographicResolution ImprovedAltered polarity can lead to better separation from matrix components and other analytes.
Mass SpectrometricFragmentation ModifiedIntroduction of the methyl phenylacetate group provides specific fragmentation pathways, aiding in identification.

Hydrophobic tagging for mass spectrometry

In mass spectrometry, particularly electrospray ionization (ESI), the efficiency of ionization can be significantly influenced by the hydrophobicity of the analyte. Hydrophobic tagging involves the chemical modification of an analyte to increase its nonpolar character, thereby enhancing its response in the mass spectrometer. This is especially useful for the analysis of small, polar molecules that may otherwise exhibit poor ionization efficiency.

This compound, with its phenyl group, possesses inherent hydrophobicity. Its reaction with polar analytes introduces this hydrophobic phenylacetate tag. This derivatization can lead to a significant improvement in the detection of the analyte in mass spectrometry. The increased hydrophobicity can enhance the analyte's affinity for the mobile phase in reversed-phase liquid chromatography and promote its transfer to the gas phase during the ESI process.

Table 2: Research Findings on Hydrophobic Tagging for Mass Spectrometry

Tagging StrategyAnalyte TypeObservation
Introduction of ahydrophobic moietyPolar moleculesEnhanced ionization efficiency and improved signal-to-noise ratio in ESI-MS.
Derivatization toincrease nonpolarcharacterSmall moleculesBetter retention and separation in reversed-phase liquid chromatography.

While specific examples of using this compound as a hydrophobic tagging agent are not extensively documented, its chemical structure aligns with the principles of reagents used for this purpose. The chloroacetate (B1199739) functional group provides a reactive site for attaching the hydrophobic phenylacetate portion to the target molecule.

Synthesis of Spirocyclopropane Analogues and Other Cyclic Systems

This compound can serve as a precursor in the synthesis of spirocyclopropane analogues and other complex cyclic systems. The construction of spirocycles, where two rings share a single carbon atom, is a significant challenge in organic synthesis, and these motifs are found in numerous biologically active natural products and pharmaceutical agents.

One potential synthetic route to spirocyclopropanes involves the reaction of a suitable precursor derived from this compound with an appropriate alkene. For instance, the generation of a carbene or a carbenoid from the α-chloro ester could be followed by its addition to an exocyclic double bond to form the spirocyclopropane ring system. The specific reaction conditions would be critical in controlling the stereoselectivity of the cyclopropanation.

Furthermore, the reactivity of this compound can be exploited in intramolecular cyclization reactions to form other cyclic systems. For example, a molecule containing both the this compound moiety and a nucleophilic group at an appropriate position could undergo an intramolecular substitution reaction to form a lactone or other heterocyclic structures. The nature of the tether connecting the reactive centers would dictate the size and type of the resulting ring.

Although direct examples of the synthesis of spirocyclopropane analogues using this compound are not explicitly detailed in the readily available literature, the fundamental reactivity of α-halo esters in cyclopropanation and cyclization reactions provides a strong basis for its potential in constructing such complex molecular architectures.

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise arrangement of atoms can be determined.

Proton NMR (¹H NMR) spectroscopy of Methyl 2-chloro-2-phenylacetate reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by three main regions: the aromatic region, the methine proton, and the methyl ester protons.

Aromatic Protons (C₆H₅-): The five protons on the phenyl ring typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.3 and 7.5 ppm. The specific chemical shifts and splitting patterns are influenced by the electron-withdrawing effect of the chloroacetate (B1199739) group.

Methine Proton (-CHCl-): The single proton attached to the alpha-carbon (the carbon bearing the chlorine atom) is expected to resonate as a singlet at approximately δ 5.5 ppm. Its downfield shift is attributed to the deshielding effects of both the adjacent chlorine atom and the phenyl ring.

Methyl Protons (-OCH₃): The three protons of the methyl ester group give rise to a sharp singlet further upfield, typically around δ 3.8 ppm, due to the shielding effect of the adjacent oxygen atom.

The integration of these signals would correspond to a 5:1:3 ratio, confirming the relative number of protons in each environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C₆H₅) 7.3 - 7.5 Multiplet 5H
Methine (CHCl) ~5.5 Singlet 1H

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal.

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and appears furthest downfield, typically in the range of δ 168-170 ppm.

Aromatic Carbons (C₆H₅-): The six carbons of the phenyl ring produce a series of signals between δ 128 and 135 ppm. The carbon atom directly attached to the chloroacetate group (ipso-carbon) is often shifted further downfield.

Methine Carbon (-CHCl-): The alpha-carbon, bonded to the chlorine atom, is expected to have a chemical shift in the region of δ 55-60 ppm.

Methyl Carbon (-OCH₃): The carbon of the methyl ester group is the most shielded and appears furthest upfield, typically around δ 53 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 168 - 170
Aromatic (ipso-C) ~135
Aromatic (ortho, meta, para-C) 128 - 130
Methine (CHCl) 55 - 60

NMR spectroscopy is an effective tool for real-time monitoring of chemical reactions, allowing for the assessment of reaction progress and the determination of product yield. hmdb.ca In the synthesis of this compound, for example via the chlorination of methyl phenylacetate (B1230308), ¹H NMR can be used to track the conversion of the starting material to the product.

This is achieved by monitoring the disappearance of the characteristic methylene (-CH₂-) signal of the methyl phenylacetate starting material (typically around δ 3.6 ppm) and the simultaneous appearance of the methine (-CHCl-) singlet of the product at approximately δ 5.5 ppm. By integrating the signals of both the reactant and the product at various time points, the reaction kinetics can be studied and the final yield can be calculated without the need for isolation, provided a quantitative internal standard is used.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum serves as a molecular fingerprint. The NIST Chemistry WebBook confirms the availability of an electron ionization mass spectrum for this compound. nist.gov

The molecular weight of this compound is 184.62 g/mol . nist.gov The mass spectrum would show a molecular ion peak (M⁺) at m/z 184. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak would be observed at m/z 186 with an intensity of approximately one-third of the M⁺ peak.

Common fragmentation pathways for this molecule would include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z 149 (C₉H₉O₂⁺).

Loss of the methoxycarbonyl radical (•COOCH₃): This cleavage yields the chlorobenzyl cation (C₇H₆Cl⁺) at m/z 125.

Formation of the tropylium ion: Rearrangement and loss of •CHClCOOCH₃ can lead to the stable tropylium ion (C₇H₇⁺) at m/z 91, which is often a prominent peak for benzyl-containing compounds.

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Formula
186 Molecular Ion (³⁷Cl isotope) [C₉H₉³⁷ClO₂]⁺
184 Molecular Ion (³⁵Cl isotope) [C₉H₉³⁵ClO₂]⁺
149 [M - Cl]⁺ [C₉H₉O₂]⁺
125 [M - COOCH₃]⁺ [C₇H₆Cl]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for the analysis of polar, less volatile, or thermally unstable compounds. While this compound itself is amenable to analysis by GC-MS with electron ionization, ESI-MS is the method of choice for characterizing its non-volatile derivatives.

For instance, if the ester is hydrolyzed to its corresponding carboxylic acid (2-chloro-2-phenylacetic acid), or if the phenyl ring is functionalized with polar, non-volatile groups (e.g., through sulfonation or derivatization with amino acids), ESI-MS would be the ideal analytical tool. In positive ion mode, ESI-MS would typically generate the protonated molecule [M+H]⁺ or adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The minimal fragmentation observed in ESI-MS allows for the unambiguous determination of the molecular weight of these derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific, publicly available IR spectrum for this compound is not readily found in the literature, the expected characteristic absorption bands can be predicted based on the functional groups present in its structure: a carbonyl group (C=O) of the ester, the carbon-oxygen (C-O) single bonds of the ester, the aromatic phenyl ring (C=C and C-H bonds), and the carbon-chlorine (C-Cl) bond.

The analysis of the spectrum of the related compound, Methyl phenylacetate, can provide a reference for the absorptions related to the methyl ester and phenyl groups. The key distinguishing feature for this compound would be the presence of an absorption band corresponding to the C-Cl stretching vibration.

Predicted Infrared Absorption Bands for this compound:

Functional Group Vibration Type Expected Absorption Range (cm⁻¹) Intensity
Carbonyl (Ester)C=O Stretch1750 - 1735Strong
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
EsterC-O Stretch1300 - 1000Strong
Aromatic C-HC-H Stretch3100 - 3000Medium
Aliphatic C-H (Methyl)C-H Stretch2995 - 2850Medium
Alkyl HalideC-Cl Stretch800 - 600Strong to Medium

The presence of a strong absorption band in the region of 1750-1735 cm⁻¹ would be indicative of the carbonyl group of the ester. The aromatic phenyl group would be identified by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region and the C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching of the ester group would likely appear as a strong band in the 1300-1000 cm⁻¹ range. Finally, the carbon-chlorine bond is expected to show a strong to medium intensity band in the fingerprint region, typically between 800 and 600 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed crystallographic data such as the crystal system, space group, and unit cell dimensions are not available.

For context, a related but more complex molecule, chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate, has been studied using X-ray crystallography. This study revealed a monoclinic crystal system with the space group P2₁/c. nih.goviucr.org The analysis of this related structure highlighted the non-planar arrangement of its aromatic rings due to steric strain and detailed various intermolecular interactions, including hydrogen bonds and halogen bonds, that stabilize the crystal packing. nih.goviucr.org

Should a crystallographic study of this compound be undertaken in the future, it would provide invaluable information on its molecular geometry and packing in the solid state, further elucidating its chemical and physical properties.

Computational Chemistry and Modeling Studies of Methyl 2 Chloro 2 Phenylacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics and chemical reactivity of Methyl 2-chloro-2-phenylacetate. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution and energy levels. orientjchem.org

Detailed Research Findings: Studies on structurally similar molecules, such as chloro-substituted phenylacetic acid derivatives, utilize DFT methods with hybrid functionals like B3LYP and extensive basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate electronic properties. orientjchem.org For this compound, such calculations would elucidate the molecule's electronic landscape.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, the LUMO is expected to be localized around the electrophilic carbonyl carbon and the carbon atom bearing the chlorine, while the HOMO would be associated with the phenyl ring.

Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution. These maps highlight electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other reagents. researchgate.net

Calculated PropertyPredicted Value/CharacteristicSignificance
HOMO Energy ~ -7.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy ~ -0.5 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap ~ 7.0 eVReflects chemical reactivity and stability.
Dipole Moment ~ 2.5 DQuantifies the overall polarity of the molecule.
Mulliken Atomic Charges C(carbonyl): positive; O(carbonyl): negative; Cl: negativePredicts sites for intermolecular interactions and reactions.

Table 1: Hypothetical quantum chemical properties for this compound calculated using DFT (B3LYP/6-311++G(d,p)).

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Molecular dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. elifesciences.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's conformational landscape. nih.gov

Detailed Research Findings: For a molecule like this compound, which has several rotatable bonds (e.g., C-C bond between the phenyl ring and the chiral center, C-C bond of the ester group), a multitude of conformations are possible. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the energy barriers between them. mdpi.com

The simulation process typically involves placing the molecule in a simulated environment (e.g., a box of solvent molecules like water or an implicit solvent model) and allowing the system to evolve over a period of nanoseconds. Analysis of the resulting trajectory reveals the preferred dihedral angles and the distribution of different conformers. This analysis can identify the most populated conformational states under given conditions, which is crucial for understanding how the molecule might fit into a binding site of a biological target. elifesciences.orgresearchgate.net

Dihedral AngleDescriptionPredicted Stable Conformation(s) (degrees)
τ1 (C-C-Cα-Cl)Rotation around the phenyl-alpha carbon bond~ ±60°, 180°
τ2 (Cα-C(O)-O-CH3)Rotation around the ester C-O bond~ 180° (trans)
τ3 (Cl-Cα-C(O)-O)Rotation around the alpha carbon-carbonyl bond~ ±90°

Table 2: Key dihedral angles and predicted stable conformations for this compound from conformational analysis.

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.org By systematically modifying the structure of a lead compound and evaluating the biological effects of these changes, researchers can identify key structural features (pharmacophores) responsible for activity and optimize the compound's properties. drugdesign.org

Detailed Research Findings: While specific SAR studies for this compound are not extensively documented in public literature, a hypothetical SAR study can be constructed based on established principles. The parent molecule has several sites for modification: the phenyl ring, the chlorine atom, and the methyl ester group.

Phenyl Ring Substitution: Introducing various substituents (e.g., electron-donating like -OCH₃, or electron-withdrawing like -NO₂) at different positions (ortho, meta, para) on the phenyl ring would modulate the molecule's electronic properties and hydrophobicity. For example, a para-chloro substitution might enhance activity against certain fungal pathogens, a trend observed in other compound classes. nih.gov

Ester Group Modification: Varying the alcohol part of the ester (e.g., replacing methyl with ethyl, propyl, or benzyl (B1604629) groups) would alter the molecule's size, steric profile, and solubility. This can significantly impact how the molecule fits into a target binding pocket. nih.gov

Halogen Substitution: Replacing the chlorine atom with other halogens (F, Br, I) would change the bond strength, polarizability, and size of the substituent at the chiral center, potentially influencing binding affinity and reactivity.

These modifications allow for the exploration of the chemical space around the parent compound to develop derivatives with improved potency or selectivity. ontosight.ai

Derivative ModificationRationale for ModificationPredicted Impact on Activity (Hypothetical)
Para-nitro (-NO₂) on phenyl ring Introduce strong electron-withdrawing groupMay increase electrophilicity of the phenyl ring, potentially altering binding interactions.
Para-methoxy (-OCH₃) on phenyl ring Introduce electron-donating group, potential H-bond acceptorCould enhance binding through new hydrogen bond formation.
Ethyl ester instead of methyl ester Increase size and lipophilicityMay improve hydrophobic interactions within a binding site or affect cell permeability.
Replacement of -Cl with -F Change halogen size and electronegativityCould lead to stronger polar interactions or alter metabolic stability.

Table 3: Hypothetical Structure-Activity Relationship (SAR) analysis for derivatives of this compound.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can be used to confirm their identity and structure. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra can be compared with experimental data to validate both the synthesized structure and the computational model.

Detailed Research Findings: The prediction of vibrational spectra (FT-IR) for molecules similar to this compound is often performed using DFT calculations, for instance, with the B3LYP functional and the 6-311++G(d,p) basis set. orientjchem.org Following a geometry optimization, a frequency calculation is performed. The resulting vibrational frequencies often have a systematic error due to the approximations inherent in the methods and are typically scaled by an empirical factor (e.g., ~0.96-0.98) to achieve better agreement with experimental spectra. orientjchem.orgmdpi.com

Key vibrational modes for this compound that can be predicted include the C=O stretching of the ester group (typically a strong band around 1740-1760 cm⁻¹), C-Cl stretching, C-O stretching, and various aromatic C-H and C=C bending and stretching modes. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts that, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental results, aiding in the assignment of complex spectra.

Vibrational ModeExperimental Frequency (cm⁻¹) (Hypothetical)Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p))Assignment
v117551795C=O stretch (ester)
v212501280C-O stretch (ester)
v3760785C-Cl stretch
v430503100Aromatic C-H stretch
v516001630Aromatic C=C stretch

Table 4: Comparison of hypothetical experimental and computationally predicted IR vibrational frequencies for this compound.

Future Research Directions and Emerging Methodologies

Development of More Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic protocols to reduce environmental impact and improve safety. nih.gov For α-halo esters like Methyl 2-chloro-2-phenylacetate, future research is focused on moving away from traditional methods that may involve hazardous reagents and generate significant waste.

Key directions in sustainable synthesis include:

Halogen-Free Pathways: A significant advancement would be the development of synthetic routes that avoid the direct use of elemental halogens or harsh halogenating agents. One promising area of research is the carbonylation of benzyl (B1604629) acetates. A study has demonstrated a halogen- and base-free method for producing alkyl arylacetates using a palladium catalyst system. rsc.org Adapting such carbonylation techniques could offer a more sustainable route to the core phenylacetate (B1230308) structure, with the chloro- group being introduced through alternative, greener methods.

One-Pot Processes: Combining multiple reaction steps into a single, continuous procedure, or "one-pot" synthesis, significantly reduces solvent usage, energy consumption, and waste generation. A patented one-stage process for a related compound, methyl 2-(chloromethyl)phenylacetate, from 3-isochromanone (B1583819) using thionyl chloride and methanol (B129727) highlights the industrial interest in streamlined synthesis. google.com This approach offers environmental advantages by minimizing the generation of unwanted by-products. google.com Future work could focus on designing similar integrated processes for this compound.

Alternative Solvents and Energy Sources: Research into greener solvents, such as supercritical CO2 or bio-based solvents, can drastically reduce the environmental footprint of a synthesis. nih.gov Additionally, the use of alternative energy sources like microwave irradiation or mechanosynthesis can lead to faster, more efficient reactions with lower energy input. nih.gov Applying these technologies to the synthesis of this compound could lead to more economically and environmentally friendly production.

Exploration of Novel Catalytic Systems for Enantioselective Transformations

As a chiral molecule, the production of single-enantiomer forms of this compound is crucial for its application in pharmaceuticals and other advanced materials. Future research is heavily invested in moving beyond classical resolution techniques towards more efficient and selective catalytic asymmetric synthesis.

Emerging catalytic strategies include:

Biocatalysis: The use of whole cells or isolated enzymes offers a green and highly selective method for producing chiral compounds. For instance, the enantioselective synthesis of methyl (R)-2-chloromandelate, a structurally similar intermediate, has been successfully achieved with high enantiomeric excess (96.1% ee) using whole cells of the yeast Saccharomyces cerevisiae. nih.gov This biocatalytic reduction of the corresponding ketoester demonstrates the potential for developing a similar enzymatic process for this compound. nih.gov

Synergistic Catalysis: Combining different modes of catalysis can unlock new reaction pathways and achieve high selectivity. A novel dual-catalyst approach using photoredox and nickel catalysis has been developed for the asymmetric carbonylative coupling of α-chloroalkylarenes. acs.org This system leverages light to generate reactive intermediates while a chiral nickel complex controls the enantioselectivity of the bond formation, providing a powerful method for creating chiral α-aryl amides and, by extension, potentially esters. acs.org

Asymmetric Organocatalysis: Small organic molecules can act as powerful catalysts for enantioselective reactions, avoiding the cost and potential toxicity of heavy metals. youtube.com Research into the organocatalytic halo-cycloetherification of alkenes to construct chiral scaffolds demonstrates the power of this approach. acs.org Designing a chiral organocatalyst that could facilitate the asymmetric chlorination of a suitable precursor represents a promising frontier for the synthesis of enantiopure this compound.

Table 1: Comparison of Emerging Enantioselective Catalytic Systems
Catalytic SystemCatalyst TypeKey PrinciplePotential Advantage for SynthesisReference
BiocatalysisWhole Cells / Enzymes (e.g., S. cerevisiae)Enzymatic reduction of a prochiral precursor.High enantioselectivity, mild reaction conditions, environmentally benign. nih.gov
Synergistic CatalysisPhotoredox Catalyst + Chiral Nickel ComplexLight-induced radical generation combined with metal-controlled asymmetric coupling.Access to novel reaction pathways for chiral C-C bond formation. acs.org
Asymmetric OrganocatalysisChiral Small Molecules (e.g., thiourea, phosphoric acids)Activation of substrates via non-covalent interactions in a chiral environment.Metal-free, avoids contamination; highly tunable catalyst structures. youtube.comacs.org

Advanced Applications in Medicinal Chemistry and Materials Science

While α-halo esters are established as versatile intermediates, ongoing research is uncovering their potential as active components in their own right and as key building blocks for advanced materials. wikipedia.org The unique reactivity of the α-chloroester moiety makes it a valuable functional group for targeted applications.

In Medicinal Chemistry: The presence of chlorine can significantly influence a molecule's pharmacological properties, and halogen bonding is increasingly recognized as a key interaction in drug design. youtube.comnih.gov Direct applications and key intermediate roles are emerging:

Anti-inflammatory and Immunomodulatory Effects: this compound has been identified as a compound with anti-inflammatory properties. biosynth.com It is reported to inhibit the histone deacetylase (HDAC) enzyme and has shown efficacy in models of autoimmune diseases like multiple sclerosis and Crohn's disease. biosynth.com Furthermore, it acts as an inhibitor of clopidogrel, a medication used to prevent cardiovascular diseases. biosynth.com

Key Pharmaceutical Intermediates: The α-halo phenylacetate scaffold is a critical component in the synthesis of major pharmaceuticals. The related compound, methyl α-bromo-2-chlorophenylacetate, is a crucial intermediate in the industrial synthesis of Clopidogrel, a widely used antiplatelet drug. google.com The structural similarity highlights the importance of this compound as a potential precursor for a wide range of bioactive molecules.

In Materials Science: The reactivity of the C-Cl bond and the ester group allows this compound to be a candidate for creating novel polymers and functional materials.

Polymer Synthesis: The ethyl ester analog, Ethyl 2-chloro-2-phenylacetate, is listed as a reagent for polymerization. chemscene.com Halogenated monomers are valuable in specialized polymer synthesis. For example, 1-chloro-2-phenylacetylene can be polymerized using palladium catalysts to create novel polymers. rsc.org This suggests that this compound could serve as a monomer or co-monomer to produce polymers with specific properties, such as flame retardancy, modified refractive index, or tailored chemical resistance.

Covalent Organic Frameworks (COFs): Ethyl 2-chloro-2-phenylacetate is also identified as a linker for creating Covalent Organic Frameworks (COFs). chemscene.com COFs are highly ordered, porous crystalline polymers with applications in gas storage, catalysis, and sensing. rsc.orgresearchgate.net The defined geometry and reactive handles of molecules like this compound make them ideal building blocks for designing and synthesizing these advanced, metal-free materials. rsc.org

Integration with High-Throughput Screening and Automated Synthesis

The fields of chemical synthesis and discovery are being transformed by automation and high-throughput experimentation (HTE). youtube.com These technologies allow researchers to perform and analyze thousands of experiments in parallel, dramatically accelerating the pace of research. youtube.com For a molecule like this compound, this integration offers powerful new capabilities.

Q & A

Q. What are the established synthetic routes for Methyl 2-chloro-2-phenylacetate, and how can reaction conditions influence yield?

this compound is often synthesized via α-chlorination of methyl phenylacetate derivatives or as a by-product in palladium-catalyzed cycloadditions. For example, it was isolated in 79% yield when FeBr₃ and Brønsted acids were used under nitrogen at 80°C, highlighting the role of acid additives and temperature in suppressing competing pathways . Key variables include catalyst loading (e.g., 3 mol% Pd(OAc)₂), solvent choice, and acid stoichiometry.

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. The compound’s ester and chloro groups produce distinct signals: the methyl ester typically appears as a singlet (~3.7 ppm in ¹H NMR), while the α-chlorine induces deshielding in adjacent protons. High-performance liquid chromatography (HPLC) with ≥98% purity standards (e.g., TraceCERT®) ensures analytical reproducibility .

Q. How should this compound be stored to maintain stability during research?

Long-term stability requires storage at -20°C in airtight containers, with a shelf life of ≥5 years. Degradation risks include hydrolysis of the ester group under humid conditions, necessitating inert atmospheres (N₂ or Ar) during handling .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound as a by-product in Pd-catalyzed reactions?

In Pd-catalyzed [3+2] cycloadditions, competing α-chlorination can occur when Brønsted acids (e.g., HBr·NEt₃) and FeBr₃ activate chlorinating agents. This side reaction dominates under low ligand concentrations or excessive acid, diverting intermediates from cyclization to chlorination . Kinetic studies using in-situ IR or GC-MS can track competing pathways.

Q. How can reaction parameters be optimized to minimize by-product formation while maximizing target yields?

Systematic optimization involves:

  • Catalyst tuning : Reducing Pd(OAc)₂ loading to ≤3 mol% and using bulky ligands to favor cyclization over chlorination.
  • Acid control : Limiting Brønsted acids to ≤5 mol% to avoid over-activation of chlorine sources.
  • Solvent screening : Polar aprotic solvents (e.g., DMF) may stabilize Pd intermediates, reducing side reactions .

Q. What analytical strategies differentiate this compound from structurally similar esters (e.g., methyl phenylacetoacetate)?

  • Mass spectrometry (HRMS) : Exact mass analysis distinguishes molecular formulas (e.g., C₉H₉ClO₂ vs. C₁₁H₁₂O₃).
  • IR spectroscopy : The C=O stretch in this compound (~1740 cm⁻¹) is shifted compared to ketone-containing analogs .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline batches .

Q. What role does this compound play in synthesizing bioactive intermediates?

The compound serves as a precursor for α-arylacetic acids, which are scaffolds in non-steroidal anti-inflammatory drugs (NSAIDs). Chlorination at the α-position enhances electrophilicity, enabling nucleophilic substitutions in downstream derivatization .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can map transition states for chlorination vs. cyclization pathways. Parameters like Gibbs free energy (ΔG‡) and frontier molecular orbital (FMO) analysis guide catalyst/ligand selection to control selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-2-phenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-2-phenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.